molecular formula C16H21N3O4 B12848962 (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide

Cat. No.: B12848962
M. Wt: 319.36 g/mol
InChI Key: BFJZVASJSJATBG-ZDUSSCGKSA-N
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Description

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide is a complex organic compound that features a pyrrolidinone ring, an amino group, and a benzoyloxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide typically involves multiple steps, starting from readily available precursors. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can tune the selectivity of the reactions, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and a benzoyloxy group allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

[[(4S)-4-amino-5-oxo-5-pyrrolidin-1-ylpentanoyl]amino] benzoate

InChI

InChI=1S/C16H21N3O4/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)/t13-/m0/s1

InChI Key

BFJZVASJSJATBG-ZDUSSCGKSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CCC(=O)NOC(=O)C2=CC=CC=C2)N

Canonical SMILES

C1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N

Origin of Product

United States

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